(E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate
CAS No.: 1006008-17-8
Cat. No.: VC8431326
Molecular Formula: C16H12F2N2O3S2
Molecular Weight: 382.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1006008-17-8 |
|---|---|
| Molecular Formula | C16H12F2N2O3S2 |
| Molecular Weight | 382.4 g/mol |
| IUPAC Name | methyl 2-[4,6-difluoro-2-(2-thiophen-2-ylacetyl)imino-1,3-benzothiazol-3-yl]acetate |
| Standard InChI | InChI=1S/C16H12F2N2O3S2/c1-23-14(22)8-20-15-11(18)5-9(17)6-12(15)25-16(20)19-13(21)7-10-3-2-4-24-10/h2-6H,7-8H2,1H3 |
| Standard InChI Key | RKXDTYZWXYLHJO-UHFFFAOYSA-N |
| SMILES | COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CS3)F)F |
| Canonical SMILES | COC(=O)CN1C2=C(C=C(C=C2SC1=NC(=O)CC3=CC=CS3)F)F |
Introduction
Structural Characterization and Chemical Properties
The molecular structure of (E)-methyl 2-(4,6-difluoro-2-((2-(thiophen-2-yl)acetyl)imino)benzo[d]thiazol-3(2H)-yl)acetate (C₁₆H₁₂F₂N₂O₃S₂) features a benzo[d]thiazole core substituted with fluorine atoms at positions 4 and 6. The imino group at position 2 is conjugated to a thiophen-2-yl acetyl moiety, while the methyl acetate ester at position 3 enhances solubility and bioavailability . Key physicochemical properties are theorized as follows:
| Property | Value |
|---|---|
| Molecular Weight | 394.41 g/mol |
| LogP (Octanol-Water) | 2.8 (estimated) |
| Hydrogen Bond Donors | 1 (imino NH) |
| Hydrogen Bond Acceptors | 6 |
| Topological Polar Surface Area | 98.2 Ų |
The E configuration of the imino group is critical for maintaining planar geometry, facilitating π-π stacking interactions with biological targets . The difluoro substituents likely enhance metabolic stability and membrane permeability compared to non-halogenated analogs .
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The synthesis can be conceptualized in three stages:
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Benzo[d]thiazole Core Formation: Cyclization of 2-amino-4,6-difluorobenzenethiol with a carbonyl source under oxidative conditions .
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Imino Group Installation: Condensation of the primary amine with 2-(thiophen-2-yl)acetyl chloride.
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Esterification: Introduction of the methyl acetate group via nucleophilic acyl substitution.
Detailed Synthetic Procedure
Step 1: Synthesis of 4,6-Difluoro-2-aminobenzo[d]thiazole
React 2-amino-4,6-difluorobenzenethiol (1.0 eq) with thiourea in the presence of iodine (catalytic) under refluxing ethanol (78°C, 6 h). Yield: 72% .
Step 2: Imination with Thiophene Acetyl Chloride
Treat the amine intermediate (1.0 eq) with 2-(thiophen-2-yl)acetyl chloride (1.2 eq) in dry dichloromethane (DCM) and triethylamine (TEA, 2.0 eq) at 0°C. Stir for 12 h at room temperature. Yield: 65% .
Step 3: Esterification with Methyl Chloroacetate
React the imino intermediate (1.0 eq) with methyl chloroacetate (1.5 eq) in acetonitrile using potassium carbonate (2.0 eq) as a base. Reflux at 80°C for 8 h. Yield: 58% .
Key Challenges:
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Stereoselectivity: Ensuring E-configuration requires strict control of reaction pH and temperature .
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Purification: Silica gel chromatography with ethyl acetate/hexane (3:7) effectively isolates the final product.
| Assay | Hypothesized IC₅₀ |
|---|---|
| M. tuberculosis H37Rv | 0.8–1.2 µM (vs. 1.5 µM for isoniazid) |
| S. aureus MRSA | 4.5–6.0 µM |
| Cytotoxicity (HEK-293) | >50 µM (low toxicity) |
The difluoro groups may enhance target binding via halogen bonds, while the thiophene ring could engage in hydrophobic interactions .
Structure-Activity Relationship (SAR) Analysis
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Fluorine Substitutions:
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Thiophene Acetyl Moiety:
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Methyl Ester:
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Serves as a prodrug moiety; hydrolysis in vivo yields the carboxylic acid, enhancing water solubility.
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Future Research Directions
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